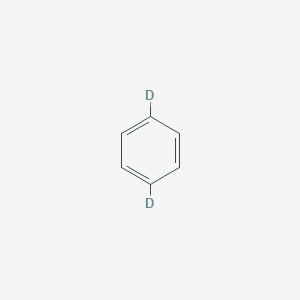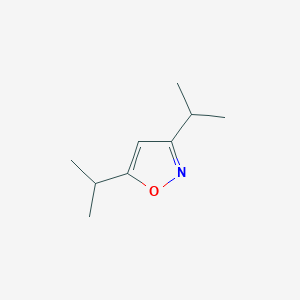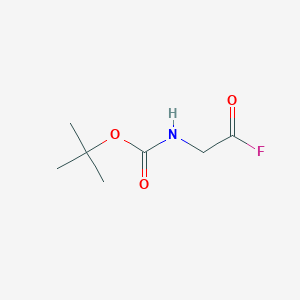
tert-Butyl (2-fluoro-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate is a chemical compound with the molecular formula C7H12FNO3. It contains 12 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 fluorine atom
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-fluoro-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of a carbamoyl chloride with a substituted phenol in a one-pot procedure . This method is economical and efficient, providing high yields of the desired product. Another method involves the use of carbonylimidazolide in water with a nucleophile, which allows for the preparation of carbamates without the need for an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Chemischer Reaktionen
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonylimidazolide, nucleophiles, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with a nucleophile in the presence of carbonylimidazolide can produce ureas, carbamates, and thiocarbamates .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other carbamates and related compounds. In biology and medicine, it may be studied for its potential effects on various biological pathways and its interactions with molecular targets. In industry, it can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-fluoro-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a carbamoylating agent, facilitating the formation of carbamate bonds .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl N-(fluorocarbonylmethyl)carbamate can be compared to other similar compounds, such as other carbamates and ureas. Similar compounds include methyl carbamate, phenyl carbamate, and various N-substituted carbamates . The uniqueness of tert-Butyl (2-fluoro-2-oxoethyl)carbamate lies in its specific structure, which includes a fluorocarbonylmethyl group. This structural feature may confer unique properties and reactivity compared to other carbamates.
Eigenschaften
CAS-Nummer |
133010-01-2 |
|---|---|
Molekularformel |
C7H12FNO3 |
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
tert-butyl N-(2-fluoro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H12FNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
ULQZUCUHAZNBPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
Synonyme |
Carbamic acid, (2-fluoro-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)

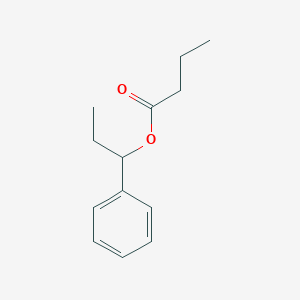
![[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol](/img/structure/B159522.png)
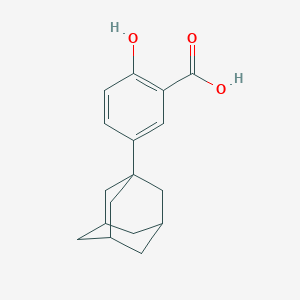
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
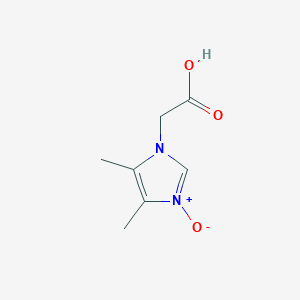

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
